BenchChemオンラインストアへようこそ!

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Physicochemical property comparison Medicinal chemistry Lead optimization

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 951976‑64‑0) is a racemic trans-configured piperidine‑3‑carboxylic acid scaffold co‑listed under RN 1218344‑45‑6 and marketed predominantly as a mixture of diastereomers. Its molecular formula is C₁₃H₁₅NO₃ (MW 233.26 g·mol⁻¹), featuring an N‑methyl substituent, a C2‑phenyl ring, a C6 ketone, and a C3 carboxylic acid handle that enables amide coupling or esterification without deprotection steps.

Molecular Formula C13H15NO3
Molecular Weight 233.267
CAS No. 951976-64-0
Cat. No. B2879888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
CAS951976-64-0
Molecular FormulaC13H15NO3
Molecular Weight233.267
Structural Identifiers
SMILESCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)
InChIKeyAHVBATBBFVYBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid (CAS 951976-64-0): Procurement-Relevant Structural and Physicochemical Profile for Research Supply Chains


1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 951976‑64‑0) is a racemic trans-configured piperidine‑3‑carboxylic acid scaffold co‑listed under RN 1218344‑45‑6 and marketed predominantly as a mixture of diastereomers . Its molecular formula is C₁₃H₁₅NO₃ (MW 233.26 g·mol⁻¹), featuring an N‑methyl substituent, a C2‑phenyl ring, a C6 ketone, and a C3 carboxylic acid handle that enables amide coupling or esterification without deprotection steps . The N‑methyl group differentiates it from the widely reported N‑benzyl analog (1‑benzyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid, MW 309.4 g·mol⁻¹), which has been employed as a Substance P (SP) antagonist precursor [1]. The lower molecular weight and reduced lipophilicity of the N‑methyl derivative offer a different pharmacokinetic starting point, while the retained sp³‑rich core aligns with fragment‑based and structure‑based drug‑design campaigns targeting USP7 and neurokinin receptors [2].

Why Generic Substitution of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid Can Mislead Scientific and Industrial Procurement Decisions


Simple replacement of 1‑methyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid with other commercially available piperidine‑3‑carboxylic acid building blocks overlooks critical structural determinants that directly alter pharmacophoric geometry, hydrogen‑bonding capacity, and metabolic liabilities. The N‑methyl group reduces the H‑bond donor count to 1 (versus 2 for the N–H analog) and increases the computed logP by approximately 0.5‑0.8 units relative to the secondary amine, potentially improving membrane permeability but also shifting CYP450 susceptibility [1]. Conversely, the N‑benzyl analog introduces a much larger lipophilic surface (clogP increase of ~1.5‑2.0 units) and an additional metabolic soft spot susceptible to oxidative debenzylation [2]. The carboxylic acid at C3 distinguishes this scaffold from the common 2‑oxopiperidine (δ‑lactam) building blocks that lack a charged or ionisable moiety, directly impacting solubility, formulation, and target engagement . The following quantitative evidence guide isolates the measurable differences that justify deliberate selection of the N‑methyl‑2‑phenyl‑6‑oxo‑3‑carboxylic acid scaffold over its closest alternatives.

Quantitative Differentiation Evidence for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid versus Closest Structural Alternatives


N‑Methyl versus N–H Substitution: Impact on Hydrogen‑Bond Donor Count and Computed Lipophilicity

The N‑methyl group in 1‑methyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid eliminates one hydrogen‑bond donor relative to the secondary amine analog (2R,3R)‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid (CID 133636720). The resulting H‑bond donor count of 1 (versus 2 for the N–H analog) is accompanied by an estimated XLogP3‑AA increase of approximately 0.5‑0.8 log units for the N‑methyl compound (computed value for the N–H analog: 0.7 [1]). This shift can measurably alter passive membrane permeability and CYP 2D6 recognition, key parameters when advancing a fragment hit into lead optimization .

Physicochemical property comparison Medicinal chemistry Lead optimization

N‑Methyl versus N‑Benzyl Substitution: A 24 % Reduction in Molecular Weight with Implications for Fragment Efficiency and Permeability

The N‑benzyl analog 1‑benzyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid (MW 309.4 g·mol⁻¹) is a key intermediate in SP‑antagonist synthesis [1]. In contrast, the N‑methyl derivative (MW 233.26 g·mol⁻¹) offers a 24 % lower molecular weight, which is within the preferred fragment space (MW < 250 Da) for fragment‑based screening. The lower heavy‑atom count (17 vs 23) directly impacts ligand efficiency metrics (LE ≥ 0.3 kcal·mol⁻¹ per heavy atom is often targeted), and the absence of the metabolically labile benzyl group eliminates a major site of CYP‑mediated oxidation or debenzylation . While no head‑to‑head metabolic stability data have been published for these exact compounds, class‑level evidence for N‑debenzylation liability is well documented across piperidine chemotypes [2].

Fragment‑based drug discovery Lipophilic ligand efficiency Metabolic stability

Carboxylic Acid Handle: Distinguishing Utility from Simple 2‑Oxopiperidines in Amide Coupling and PROTAC Conjugation

Unlike 1‑methyl‑2‑piperidone or 1‑methyl‑6‑oxo‑2‑phenylpiperidine analogs lacking a C3‑carboxylic acid group, the target compound provides a directly accessible carboxylate handle that enables one‑step HATU‑ or EDC‑mediated amide bond formation, esterification, or hydrazide generation without requiring orthogonal protecting group strategies [1]. This functional group difference reduces synthetic steps by at least one protection/deprotection sequence when compared with analogs that require carboxylate introduction via late‑stage oxidation or ester hydrolysis [2]. Vendors report a purity specification of NLT 97 % (HPLC) for the diastereomeric mixture, which is directly acceptable for library synthesis without additional column chromatography .

PROTAC linker chemistry Amide bond formation Scaffold diversification

Diastereomeric Mixture versus Single Enantiomer: Impact on Procurement Cost and Throughput in Early‑Stage Screening

The target compound (CAS 951976‑64‑0) is supplied as a mixture of diastereomers, typically at a lower unit cost than the resolved single enantiomers (2S,3S)‑ or (2R,3R)‑1‑methyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid (CAS 1820575‑90‑3 and 1218344‑45‑6, respectively) . While no publicly available curated activity data comparing the mixture versus single enantiomers in USP7 or SP receptor assays have been identified [1], class‑level experience with chiral piperidine‑3‑carboxylic acid libraries indicates that diastereomeric mixtures can provide initial SAR direction in high‑throughput screening before investing in chiral resolution [2]. Procurement databases show that the diastereomeric mixture is stocked by multiple vendors at >95 % purity, whereas the single enantiomers are less widely available and command a price premium .

Chiral resolution economics High‑throughput screening Procurement strategy

Proven Application Scenarios for Procuring 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid in Discovery and Development Workflows


Fragment‑Based Lead Generation for USP7 and Deubiquitinase Targets

The N‑methyl‑2‑phenyl‑6‑oxopiperidine‑3‑carboxylic acid scaffold maps onto the structural core of USP7 inhibitors disclosed in patent CN‑110088096‑A [1]. Its low molecular weight (233 Da) and pre‑installed carboxylic acid enable rapid amide coupling to generate focused libraries probing the USP7 catalytic cleft, while the N‑methyl group avoids the metabolic liability associated with N‑benzyl or N–H analogs, making it a preferred fragment for hit‑to‑lead programs targeting deubiquitinases [2].

Substance P (Neurokinin‑1) Antagonist Scaffold Development

Derivatives of 1‑benzyl‑6‑oxo‑2‑phenylpiperidine‑3‑carboxylic acid have demonstrated utility as SP antagonist intermediates [3]. The N‑methyl analog offers a structurally streamlined entry point for generating neurokinin‑1 receptor‑targeted libraries. By replacing the benzyl group with a methyl substituent, researchers can probe the steric and electronic tolerance of the receptor binding pocket without the confounding factor of benzyl‑derived metabolites, as inferred from the SAR trends observed in the 2010 Burdzhiev study [4].

PROTAC Linker and Heterobifunctional Degrader Construction

The carboxylic acid at C3 serves as a conjugation point for PEG‑ or alkyl‑based linkers used in proteolysis‑targeting chimeras (PROTACs). Unlike simple piperidine analogs lacking a carboxylate, this scaffold allows direct amide coupling to E3 ligase ligands such as VHL or CRBN recruiters, reducing synthetic complexity by at least one orthogonal protection/deprotection cycle relative to its non‑carboxylate counterparts . This feature is particularly advantageous for parallel degrader library synthesis.

Diastereomeric Mixture Screening for Cost‑Efficient Chiral SAR Mapping

Procuring the diastereomeric mixture (CAS 951976‑64‑0) enables cost‑effective initial screening in enzyme‑ or cell‑based assays before committing to chiral resolution. As documented in multiple vendor catalogs, the mixture is available at ≥95 % purity and is stocked more broadly than the single enantiomers . Discovery teams can identify whether stereochemistry drives activity at an early stage and then selectively purchase the eutomer for downstream profiling, optimizing budget allocation in early‑stage projects.

Quote Request

Request a Quote for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.